
2-Chloro-5-ethynyl-3-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-ethynyl-3-methoxypyridine is a chemical compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
The synthesis of 2-Chloro-5-ethynyl-3-methoxypyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is favored for its mild reaction conditions and functional group tolerance. The general synthetic route involves the reaction of 2-chloro-5-iodo-3-methoxypyridine with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
化学反应分析
2-Chloro-5-ethynyl-3-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Chloro-5-ethynyl-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its potential bioactivity.
Medicine: It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-5-ethynyl-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridine ring can engage in π-π interactions with aromatic amino acids. These interactions can alter the function of the target proteins and affect various cellular pathways.
相似化合物的比较
2-Chloro-5-ethynyl-3-methoxypyridine can be compared with other similar compounds, such as:
2-Chloro-5-methoxypyridine: Lacks the ethynyl group, which limits its reactivity in coupling reactions.
5-Ethynyl-2-methoxypyridine: Lacks the chlorine atom, which affects its ability to undergo substitution reactions.
The presence of both the chlorine and ethynyl groups in this compound makes it a versatile intermediate for various chemical transformations, highlighting its uniqueness.
属性
分子式 |
C8H6ClNO |
|---|---|
分子量 |
167.59 g/mol |
IUPAC 名称 |
2-chloro-5-ethynyl-3-methoxypyridine |
InChI |
InChI=1S/C8H6ClNO/c1-3-6-4-7(11-2)8(9)10-5-6/h1,4-5H,2H3 |
InChI 键 |
VBHNYUKXQFCFLI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=CC(=C1)C#C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


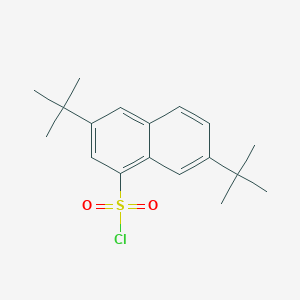
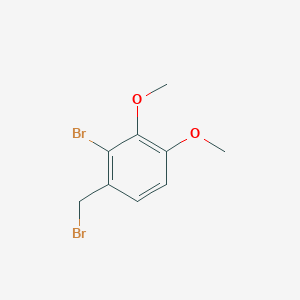

![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)
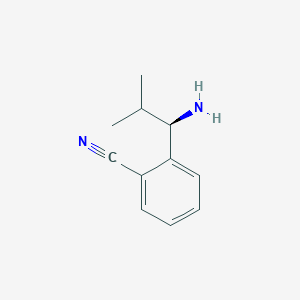
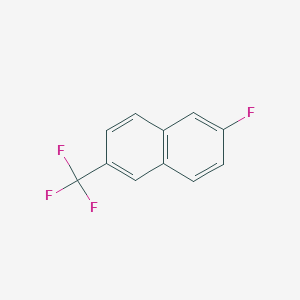
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)
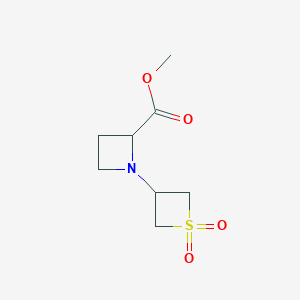

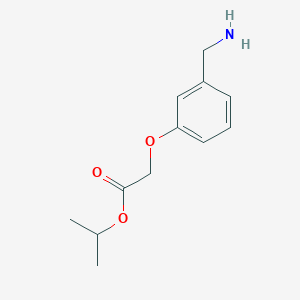

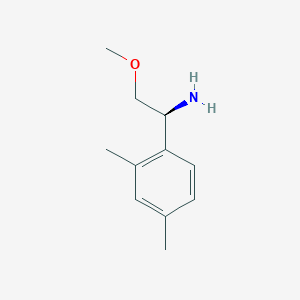
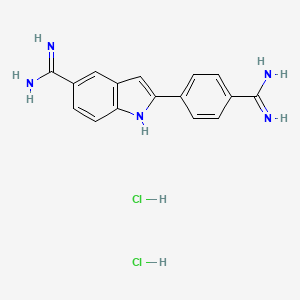
![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)
